9-Methyl-1-oxaspiro[5.5]undecan-4-one
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Overview
Description
9-Methyl-1-oxaspiro[5.5]undecan-4-one is a spirocyclic compound characterized by a unique structural framework. This compound is part of a broader class of spirocyclic compounds, which are known for their distinctive ring structures that contribute to their chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-1-oxaspiro[5.5]undecan-4-one can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of a Grubbs catalyst and olefin metathesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
9-Methyl-1-oxaspiro[5.5]undecan-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
9-Methyl-1-oxaspiro[5.5]undecan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Methyl-1-oxaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets. For example, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with similar structural features.
9-tert-butyl-3-oxaspiro[5.5]undecane-2,4-dione: A compound with a similar spirocyclic framework but different functional groups.
Uniqueness
9-Methyl-1-oxaspiro[5.5]undecan-4-one is unique due to its specific methyl and oxaspiro substituents, which contribute to its distinct chemical and biological properties. Its ability to inhibit the MmpL3 protein makes it a promising candidate for antituberculosis drug development .
Properties
Molecular Formula |
C11H18O2 |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
9-methyl-1-oxaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C11H18O2/c1-9-2-5-11(6-3-9)8-10(12)4-7-13-11/h9H,2-8H2,1H3 |
InChI Key |
TXBYSGPZGXKRIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)CC(=O)CCO2 |
Origin of Product |
United States |
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